Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
CAS No.:
Cat. No.: VC18714905
Molecular Formula: C12H21BrN2O3Si
Molecular Weight: 349.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21BrN2O3Si |
|---|---|
| Molecular Weight | 349.30 g/mol |
| IUPAC Name | ethyl 2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H21BrN2O3Si/c1-5-18-11(16)10-8-15(12(13)14-10)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 |
| Standard InChI Key | GGSQZVQBOYNJEF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(C(=N1)Br)COCC[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule’s architecture centers on a 1H-imidazole ring substituted at three positions:
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Position 1: A (2-(trimethylsilyl)ethoxy)methyl (SEM) group, serving as a protective moiety for the imidazole nitrogen. This SEM group combines a silicon-stabilized ethoxy chain with a methylene linker, enhancing solubility in nonpolar media while preventing unwanted nucleophilic attack at the N1 position.
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Position 2: A bromine atom, which introduces electronegativity and enables subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
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Position 4: An ethyl carboxylate ester (–COOEt), providing a handle for hydrolysis to carboxylic acids or transesterification.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHBrNOSi* | |
| Molecular weight | 349.30 g/mol | |
| Key functional groups | Bromoimidazole, SEM, ester | |
| *Inferred from structural analysis; explicit formula not provided in sources. |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized through a sequential functionalization strategy:
Step 1: Imidazole Bromination
A precursor imidazole (e.g., ethyl 1H-imidazole-4-carboxylate) undergoes electrophilic bromination at position 2 using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. This step introduces the critical C–Br bond necessary for subsequent metal-catalyzed reactions.
Step 2: SEM Protection
The N1 nitrogen is protected via reaction with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) under basic conditions (e.g., KCO in DMF) . The SEM group’s orthogonality to other protective groups allows selective deprotection in multistep syntheses.
Step 3: Esterification (if required)
Pre-existing carboxylate groups may be esterified using ethanol under acidic or coupling conditions, though this step is often integrated into earlier stages .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C to RT, 12h | 65–75% | |
| SEM Protection | SEM-Cl, KCO, DMF, 90°C, 3h | 70–85% |
Physicochemical Properties
Spectroscopic Profiles
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H NMR: Expected signals include:
Chemical Reactivity and Applications
Halogen-Metal Exchange and Cross-Coupling
The C2 bromine participates in palladium-catalyzed couplings (e.g., Suzuki, Stille) to introduce aryl, heteroaryl, or alkenyl groups. For example:
Ester Functionalization
The ethyl carboxylate can be:
Applications in Medicinal Chemistry
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Kinase inhibitor precursors: The imidazole core is a scaffold for ATP-binding site inhibitors.
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Antiviral agents: Brominated imidazoles show activity against RNA viruses in preclinical studies .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin contact | Wear nitrile gloves; use fume hood | |
| Inhalation | Avoid dust formation; PPE required |
Future Directions and Research Opportunities
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Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral imidazole derivatives.
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PROTAC Development: Leveraging the SEM group for targeted protein degradation platforms.
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Green Synthesis: Exploring mechanochemical or flow-chemistry approaches to improve bromination efficiency.
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